N-(2-hydroxypropyl)-1-naphthamide
説明
N-(2-hydroxypropyl)-1-naphthamide is a synthetic small-molecule compound featuring a naphthalene backbone conjugated to a 2-hydroxypropyl group via an amide bond. The hydroxypropyl group enhances hydrophilicity and may improve solubility, while the naphthamide moiety could serve as a hydrophobic anchor or pharmacophore.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.279 |
IUPAC名 |
N-(2-hydroxypropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-10(16)9-15-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,16H,9H2,1H3,(H,15,17) |
InChIキー |
YESFEYGECCUTAU-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
The following compounds share structural or mechanistic similarities with N-(2-hydroxypropyl)-1-naphthamide:
Key Comparative Insights
Molecular Size and Tumor Accumulation
- N-(2-hydroxypropyl)-1-naphthamide : As a small molecule (MW ~245 g/mol), it lacks the enhanced permeability and retention (EPR) effect observed in macromolecules (>40 kDa). Tumor accumulation would depend on passive diffusion, which is less efficient compared to polymer conjugates like PK1 or SMANCS .
- PK1 and SMANCS : High molecular weight (>20 kDa) enables prolonged circulation and selective tumor accumulation via leaky vasculature and impaired lymphatic drainage. PK1’s tumor-to-blood ratio is superior to small-molecule agents .
Drug Release Mechanisms
- N-(2-hydroxypropyl)-1-naphthamide : Without a cleavable linker (e.g., peptidyl or ester bond), drug release may rely on passive diffusion or enzymatic hydrolysis of the amide bond, which is less efficient in tumor microenvironments.
- PK1 : Utilizes a lysosomally cleavable peptidyl linker, enabling controlled intratumoral doxorubicin release. This design minimizes systemic toxicity .
Toxicity and Solubility
- N-(2-hydroxypropyl)-1-naphthamide : The hydroxypropyl group likely improves solubility compared to unmodified naphthamide derivatives. However, without polymer conjugation, systemic toxicity (e.g., off-target effects) may resemble traditional small molecules.
- PK1: Polymer conjugation reduces dose-limiting toxicities (e.g., cardiotoxicity) of free doxorubicin. No polymer-related toxicity reported in Phase I trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
